3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile

Description

Properties

IUPAC Name |

3-methylsulfanyl-1-phenylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3S/c1-15-11-9(7-12)8-14(13-11)10-5-3-2-4-6-10/h2-6,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDVSTMSXZWGURM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN(C=C1C#N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381300 | |

| Record name | 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175203-46-0 | |

| Record name | 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile: Synthesis, Characterization, and Potential Biological Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile, a heterocyclic compound of significant interest within medicinal chemistry. The pyrazole scaffold is a well-established pharmacophore, and its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] This document will detail the probable synthetic pathways for 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile, drawing upon established methodologies for analogous structures. Furthermore, it will outline the necessary analytical techniques for its characterization and propose potential avenues for the investigation of its biological activity and mechanism of action, thereby providing a foundational resource for researchers in drug discovery and development.

Introduction to the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of therapeutic agents.[2] Its unique structural and electronic properties allow for diverse functionalization, leading to a vast chemical space for drug design. Clinically successful drugs such as the anti-inflammatory agent celecoxib and the analgesic dipyrone feature the pyrazole core, underscoring its therapeutic relevance. The continued exploration of novel pyrazole derivatives is a highly active area of research, driven by the quest for compounds with improved efficacy, selectivity, and safety profiles.[1]

Physicochemical Properties and Structure

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₁₁H₉N₃S |

| Molecular Weight | 215.28 g/mol |

| Appearance | Likely a solid at room temperature.[3] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and dimethylformamide (DMF). |

| Key Structural Features | - Pyrazole Core: Aromatic, electron-rich heterocycle. - Phenyl Group at N1: Contributes to steric bulk and potential π-π stacking interactions. - Methylthio Group at C3: A potential site for metabolic oxidation and can influence electronic properties. - Carbonitrile Group at C4: An electron-withdrawing group that can participate in hydrogen bonding. |

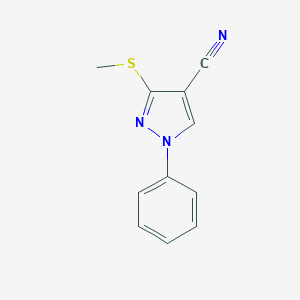

Chemical Structure:

Caption: 2D structure of 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile.

Proposed Synthesis and Mechanistic Insights

A plausible synthetic route for 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile can be extrapolated from established methods for similar pyrazole derivatives. A likely approach involves a multi-step synthesis starting from readily available precursors.

Proposed Synthetic Pathway:

Caption: Proposed synthetic workflow for 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile.

Detailed Experimental Protocol (Hypothetical):

This protocol is a proposed methodology based on similar syntheses and would require optimization.[3]

-

Step 1: Formation of the Thiolate Intermediate.

-

To a solution of an active methylene nitrile (e.g., malononitrile) in a suitable aprotic solvent such as DMF, add a strong base like sodium hydride portion-wise at 0 °C under an inert atmosphere.

-

Stir the reaction mixture for 30 minutes to ensure complete deprotonation.

-

Add phenyl isothiocyanate dropwise to the reaction mixture and allow it to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Step 2: S-Methylation.

-

To the resulting thiolate intermediate solution, add methyl iodide and continue stirring at room temperature for an additional 2-3 hours. TLC can be used to monitor the formation of the S-methylated product.

-

-

Step 3: Cyclization to form the Pyrazole Ring.

-

Add phenylhydrazine to the reaction mixture.

-

Heat the mixture to 80-100 °C and reflux for 4-6 hours. The cyclization reaction leads to the formation of the desired pyrazole ring.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

The precipitated solid can be collected by filtration, washed with water, and dried.

-

-

Step 4: Purification.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile.

-

Causality Behind Experimental Choices:

-

Choice of Base: Sodium hydride is a strong, non-nucleophilic base, ideal for the deprotonation of active methylene compounds without competing side reactions.

-

Solvent Selection: DMF is a polar aprotic solvent that effectively dissolves the reactants and intermediates and facilitates the reaction.

-

Inert Atmosphere: The use of an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent the reaction of the highly reactive carbanion with atmospheric moisture and oxygen.

-

Reaction Temperature: The initial deprotonation is performed at a low temperature to control the exothermic reaction, while the subsequent steps are carried out at room temperature or with heating to ensure a reasonable reaction rate.

Structural Elucidation and Characterization

The definitive identification and characterization of the synthesized 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile would rely on a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | - Aromatic Protons: Multiplets in the range of δ 7.0-8.0 ppm corresponding to the phenyl group protons. - Methyl Protons: A singlet around δ 2.5 ppm corresponding to the S-CH₃ group. - Pyrazole Proton: A singlet for the C5-H of the pyrazole ring. |

| ¹³C NMR | - Aromatic Carbons: Signals in the aromatic region (δ 120-140 ppm). - Pyrazole Ring Carbons: Distinct signals for the carbons of the pyrazole ring. - Carbonitrile Carbon: A characteristic signal in the range of δ 115-120 ppm. - Methyl Carbon: A signal in the aliphatic region (δ 15-20 ppm). |

| FT-IR | - C≡N Stretch: A sharp absorption band around 2220-2260 cm⁻¹ characteristic of the nitrile group. - C=N and C=C Stretches: Absorptions in the region of 1500-1600 cm⁻¹ corresponding to the pyrazole and phenyl rings. - C-H Stretches: Aromatic and aliphatic C-H stretching vibrations. |

| Mass Spectrometry | - Molecular Ion Peak: A prominent peak corresponding to the molecular weight of the compound (m/z = 215.28). - Fragmentation Pattern: Characteristic fragmentation patterns can provide further structural confirmation. |

Potential Biological Activities and Therapeutic Applications

The pyrazole scaffold is associated with a broad range of pharmacological activities.[1][2][4] Based on the activities of structurally related compounds, 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile could be investigated for the following potential applications:

-

Anti-inflammatory and Analgesic Activity: Many pyrazole derivatives are known to be inhibitors of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[5]

-

Anticancer Activity: The pyrazole nucleus is present in several compounds with demonstrated antiproliferative effects against various cancer cell lines.[6][7] The mechanism of action can vary, including the inhibition of kinases, tubulin polymerization, or induction of apoptosis.[8][9]

-

Antimicrobial Activity: Pyrazole derivatives have also shown promise as antibacterial and antifungal agents.[10]

Proposed In-Vitro Biological Evaluation

To explore the therapeutic potential of 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile, a series of in-vitro assays are recommended.

Workflow for In-Vitro Biological Evaluation:

Caption: Proposed workflow for the in-vitro biological evaluation.

Detailed Protocols:

-

Anticancer Screening:

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., HEK293) should be used to assess both efficacy and selectivity.

-

MTT Assay: This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Cells are treated with varying concentrations of the compound for a specified period (e.g., 48 or 72 hours). The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined.

-

Apoptosis Assays: To determine if the compound induces programmed cell death, assays such as Annexin V/Propidium Iodide staining followed by flow cytometry can be performed.

-

-

Anti-inflammatory Screening:

-

COX Inhibition Assay: Commercially available kits can be used to measure the inhibitory effect of the compound on COX-1 and COX-2 enzymes. This helps to determine its potential as a selective or non-selective COX inhibitor.

-

Nitric Oxide (NO) Inhibition Assay: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells can be used to assess the compound's ability to inhibit the production of nitric oxide, a key inflammatory mediator.

-

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile is not available, based on related pyrazole compounds, the following precautions should be taken:

-

Hazard Statements (Predicted): May be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.[11]

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Wash hands thoroughly after handling.

-

Conclusion and Future Directions

3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile represents a promising, yet underexplored, molecule within the vast landscape of pyrazole chemistry. This guide has provided a comprehensive, albeit predictive, framework for its synthesis, characterization, and potential biological evaluation. The proposed synthetic route, based on established methodologies for analogous compounds, offers a clear starting point for its preparation in the laboratory. The outlined analytical and biological screening protocols provide a roadmap for elucidating its structure and exploring its therapeutic potential. Future research should focus on the actual synthesis and characterization of this compound, followed by a systematic investigation of its biological activities. Such studies will be instrumental in determining its potential as a lead compound for the development of novel therapeutic agents.

References

-

Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. (2022-09-08). [Link]

-

1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. [Link]

-

Synthesis of 3-phenyl-1H-pyrazole derivatives. Atlantis Press. (2017). [Link]

-

3-Acetyl-1-(3-methylphenyl)-5-phenyl-1H-pyrazole-4-carbonitrile. PMC. (2012). [Link]

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]

-

Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. ResearchGate. (2012). [Link]

-

Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. PubMed. (2012). [Link]

-

Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl. [Link]

-

Synthesis, Characterization, In Vitro Biological Evaluation, and Computational Studies of Pyrazole Derivatives as Promising Anticancer and Antibacterial Agents. Taylor & Francis Online. [Link]

-

Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PMC. (2023). [Link]

-

Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. (2025). [Link]

- Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds.

-

Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. [Link]

-

Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies. (2024). [Link]

-

Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. PubMed Central. (2023). [Link]

-

Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. PMC. [Link]

-

Current status of pyrazole and its biological activities. PMC. [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. [Link]

-

PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. PharmaTutor. (2013). [Link]

-

1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities. Europe PMC. [Link]

-

3-methyl-1-phenyl-1H-pyrazole. PubChem. [Link]

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmatutor.org [pharmatutor.org]

- 3. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pjoes.com [pjoes.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. jocpr.com [jocpr.com]

- 11. 3-methyl-1-phenyl-1H-pyrazole | C10H10N2 | CID 70783 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physicochemical properties of 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile

An In-Depth Technical Guide to the Physicochemical Properties of 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals.[1] Compounds incorporating this heterocyclic ring have demonstrated a wide array of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[2][3] 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile (CAS No. 175203-46-0) is a tetra-substituted pyrazole derivative that serves as a valuable intermediate in the synthesis of more complex, biologically active molecules.[4] Its unique arrangement of a phenyl ring, a methylthio group, and a nitrile function on the pyrazole core makes it a versatile building block for drug discovery and development.[5]

A thorough understanding of a compound's physicochemical properties is fundamental to its successful application in research and development. These parameters govern its solubility, stability, membrane permeability, and ultimately, its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive technical overview of the core physicochemical properties of 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile, details the authoritative experimental protocols for their determination, and explains the scientific rationale behind these methodologies for researchers, scientists, and drug development professionals.

Core Molecular and Physical Properties

The foundational properties of a molecule dictate its behavior in both chemical and biological systems. The data for 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile are summarized below. It is important to note that while some properties like melting point have been experimentally determined, others such as boiling point and pKa are derived from high-quality computational predictions.

| Property | Value | Source |

| Chemical Name | 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile | [6] |

| CAS Number | 175203-46-0 | [6] |

| Molecular Formula | C₁₁H₉N₃S | [6] |

| Molecular Weight | 215.27 g/mol | [6] |

| Appearance | Expected to be a solid at room temperature | [7] |

| Melting Point | 106 °C | [6] |

| Boiling Point | 385.9 ± 27.0 °C (Predicted) | [6] |

| Density | 1.20 ± 0.1 g/cm³ (Predicted) | [6] |

| pKa | -4.71 ± 0.10 (Predicted) | [6] |

The melting point of 106 °C indicates that this compound is a solid at standard laboratory conditions, which is typical for pyrazole derivatives of this molecular weight.[6] The predicted high boiling point is consistent with its aromatic nature and molecular size. The predicted pKa suggests the molecule is not readily protonated, a key consideration for designing assays and formulations across different pH environments.

Lipophilicity: A Critical Parameter for Drug Development

Lipophilicity, the affinity of a molecule for a lipid-like environment, is one of the most critical physicochemical parameters in drug design. It profoundly influences a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[8] The most common measure of lipophilicity is the partition coefficient (P), expressed in its logarithmic form, LogP.

The LogP value is the ratio of a compound's concentration in an organic solvent (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[9]

-

LogP > 0: Indicates higher affinity for the lipid phase (lipophilic/hydrophobic).

-

LogP < 0: Indicates higher affinity for the aqueous phase (hydrophilic).[9]

-

LogP = 0: Indicates equal distribution between the two phases.[9]

For drug candidates, a balanced LogP is often desired. For instance, Lipinski's Rule of Five, a guideline for evaluating drug-likeness, suggests a LogP value of not more than 5.[10]

Experimental Protocol: Determination of LogP by HPLC

While the "shake-flask" method is the traditional standard, High-Performance Liquid Chromatography (HPLC) offers a faster, more efficient, and highly reproducible alternative for determining LogP values.[9] The causality behind this method is the correlation between a compound's retention time on a reverse-phase (e.g., C18) column and its lipophilicity. Lipophilic compounds interact more strongly with the nonpolar stationary phase, leading to longer retention times.

Step-by-Step Methodology:

-

Standard Preparation: Prepare a series of standard compounds with known LogP values spanning a range that is expected to bracket the test compound. Dissolve each standard in a suitable solvent (e.g., methanol/water).

-

Sample Preparation: Accurately weigh and dissolve 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile in the same solvent.

-

HPLC System Setup:

-

Column: C18 reverse-phase column.

-

Mobile Phase: An isocratic or gradient system of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

-

Detector: A UV-Vis or Diode Array Detector (DAD) set to a wavelength where the compound has strong absorbance.[11]

-

-

Calibration: Inject the standard compounds individually and record their retention times (tᵣ). Plot the known LogP values of the standards against their corresponding log k' values, where k' (retention factor) is calculated as k' = (tᵣ - t₀) / t₀ (t₀ is the column dead time). This creates a linear calibration curve.

-

Sample Analysis: Inject the sample of 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile and record its retention time.

-

LogP Calculation: Calculate the log k' for the test compound and use the linear regression equation from the calibration curve to determine its LogP value.

This HPLC-based method is self-validating through the quality of the calibration curve (R² value), ensuring the trustworthiness of the determined LogP.

Caption: Workflow for LogP determination using HPLC.

Structural Elucidation and Spectroscopic Profile

Confirming the chemical structure and purity of a compound is non-negotiable in scientific research. A combination of spectroscopic techniques is employed to provide an unambiguous structural assignment.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the structure of organic compounds in solution.[13] It provides detailed information about the carbon-hydrogen framework by probing the magnetic environments of ¹H (proton) and ¹³C nuclei.[14]

¹H NMR: Expected signals would correspond to the protons of the phenyl group (likely in the 7-8 ppm region), the pyrazole ring proton, and the methylthio group protons (a singlet, likely in the 2-3 ppm region). Integration of these signals confirms the number of protons in each environment, while coupling patterns reveal neighboring protons. ¹³C NMR: This spectrum would show distinct signals for each of the 11 unique carbon atoms in the molecule, including the characteristic downfield signal for the nitrile carbon and signals for the carbons of the pyrazole and phenyl rings.

Experimental Protocol: Standard ¹H NMR Acquisition

This protocol adheres to established standards for publication-quality data.[15]

-

Sample Preparation: Dissolve 5-10 mg of 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. The choice of solvent is critical; it must dissolve the compound without having signals that overlap with key sample resonances.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS). TMS is the standard reference (δ = 0.00 ppm) because it is chemically inert and its signal rarely interferes with signals from organic compounds.[13]

-

Instrument Setup: Place the sample in the NMR spectrometer. The field strength (e.g., 400 MHz) must be reported as it affects signal dispersion.

-

Data Acquisition: Acquire the spectrum using appropriate parameters (e.g., number of scans, relaxation delay). For quantitative analysis, ensure full relaxation of all protons.

-

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phasing and baseline correction.

-

Data Analysis: Integrate the signals to determine proton ratios, measure chemical shifts (ppm), and analyze splitting patterns to determine coupling constants (J, in Hz).

Caption: Logical workflow for NMR structural analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.

For 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile, the most diagnostic absorption band is from the nitrile (C≡N) functional group. This bond gives rise to a sharp and intense peak in a relatively clean region of the spectrum, typically between 2200 and 2300 cm⁻¹.[16][17] The conjugation with the pyrazole ring may shift this frequency slightly. Other expected peaks include those for aromatic C-H stretching (~3000-3100 cm⁻¹), aromatic C=C stretching (~1450-1600 cm⁻¹), and C-N stretching.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR

The ATR technique is often preferred for its simplicity, as it requires minimal to no sample preparation.

-

Instrument Background: Record a background spectrum of the clean ATR crystal (e.g., diamond or zinc selenide). This is crucial to subtract any atmospheric or instrumental signals.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal. Good contact is essential for a high-quality spectrum.

-

Data Collection: Scan the sample over the desired range (typically 4000-400 cm⁻¹). Multiple scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) is analyzed to identify the characteristic absorption bands corresponding to the molecule's functional groups.

Mass Spectrometry (MS)

Mass spectrometry is used to measure the mass-to-charge ratio (m/z) of ions, providing two critical pieces of information: the molecular weight of the compound and its fragmentation pattern. High-Resolution Mass Spectrometry (HRMS) can determine the molecular mass with high precision, allowing for the unambiguous determination of the molecular formula.[18]

Expected Result: For C₁₁H₉N₃S, the expected monoisotopic mass is approximately 215.0517. An ESI-HRMS experiment would be expected to show a protonated molecular ion [M+H]⁺ at m/z 216.0595. The fragmentation pattern can further help to confirm the structure by showing the loss of characteristic fragments like the methylthio or phenyl groups.

Conclusion

3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile is a well-defined chemical entity with distinct physicochemical properties that are crucial for its application as a synthetic intermediate. Its solid nature, defined melting point, and specific spectroscopic signature allow for straightforward identification and quality control. Parameters such as lipophilicity (LogP) are vital for predicting its behavior in biological systems, guiding its use in the development of novel therapeutics. The robust analytical methodologies detailed in this guide—HPLC for lipophilicity and a combination of NMR, FT-IR, and MS for structural verification—provide the self-validating framework necessary for high-quality research in the pharmaceutical and chemical sciences. A comprehensive grasp of these properties and their experimental determination is indispensable for any scientist leveraging this versatile pyrazole derivative in their work.

References

-

(PDF) Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity - ResearchGate. Available at: [Link]

-

3-methyl-1-phenyl-1H-pyrazole | C10H10N2 | CID 70783 - PubChem. Available at: [Link]

-

Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics | ACS Omega. Available at: [Link]

-

NMR Guidelines for ACS Journals. Available at: [Link]

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Available at: [Link]

-

Study of the composition of nitriles using IR spectroscopy - ResearchGate. Available at: [Link]

-

Mass spectrometric study of some pyrazoline derivatives - ResearchGate. Available at: [Link]

-

Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC - NIH. Available at: [Link]

-

Organic Nitrogen Compounds IV: Nitriles | Spectroscopy Online. Available at: [Link]

-

NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]

-

3-Methylpyrazole | C4H6N2 | CID 15073 - PubChem. Available at: [Link]

-

Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics - ACS Publications. Available at: [Link]

-

Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents | Indian Journal of Chemistry (IJC). Available at: [Link]

-

Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PubMed Central. Available at: [Link]

-

4.7: NMR Spectroscopy - Chemistry LibreTexts. Available at: [Link]

-

The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed. Available at: [Link]

-

LogP—Making Sense of the Value - ACD/Labs. Available at: [Link]

-

(PDF) Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Available at: [Link]

- WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds - Google Patents.

-

Quantification by FT-IR (UATR/NIRA) of NBR/SBR blends - Redalyc. Available at: [Link]

-

3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one - MDPI. Available at: [Link]

-

NMR Spectroscopy - MSU chemistry. Available at: [Link]

-

Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins | The Journal of Physical Chemistry B - ACS Publications. Available at: [Link]

-

Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents | ACS Omega. Available at: [Link]

-

Synthesis of 3-phenyl-1H-pyrazole derivatives - Atlantis Press. Available at: [Link]

-

Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents - MDPI. Available at: [Link]

-

Synthesis of 3-R-Sulfanyl-5-amino-1-phenyl-1H-pyrazole-4-Carbonitriles - ResearchGate. Available at: [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available at: [Link]

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. 3-(METHYLTHIO)-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE CAS#: 175203-46-0 [amp.chemicalbook.com]

- 7. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | Sigma-Aldrich [sigmaaldrich.com]

- 8. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. acdlabs.com [acdlabs.com]

- 10. enamine.net [enamine.net]

- 11. agilent.com [agilent.com]

- 12. Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents | MDPI [mdpi.com]

- 13. NMR Spectroscopy [www2.chemistry.msu.edu]

- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 15. pubsapp.acs.org [pubsapp.acs.org]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile structure elucidation

An In-Depth Technical Guide to the Structural Elucidation of 3-(Methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile

This guide provides a comprehensive, technically-grounded framework for the structural elucidation of 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of methods to detail the underlying scientific rationale, experimental design, and data-driven validation necessary for unambiguous molecular characterization. Here, we fuse established analytical principles with practical, field-tested insights to construct a self-validating workflow for confirming the molecular identity and connectivity of this specific pyrazole derivative.

Foundational Strategy: The Logic of Elucidation

The causality behind this multi-pronged approach is rooted in the principle of orthogonal verification. MS provides the elemental composition, IR confirms the presence of critical bonds (like the nitrile), and NMR details the carbon-hydrogen framework and the relative positions of all atoms. This workflow is designed not just to identify the compound but to build a robust, defensible data package.

Caption: Workflow for unambiguous structure validation.

Mass Spectrometry: Establishing the Molecular Formula

Expertise & Experience: The first step in characterizing any compound is to determine its molecular weight and, by extension, its molecular formula. High-Resolution Mass Spectrometry (HRMS) is the authoritative tool for this purpose. Unlike unit-resolution MS, HRMS provides mass accuracy to within a few parts per million (ppm), enabling the differentiation of isobaric compounds—species with the same nominal mass but different elemental compositions.

Trustworthiness: For 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile, the expected molecular formula is C₁₁H₉N₃S. A trustworthy result is one where the experimentally measured mass is within a tight tolerance (typically < 5 ppm) of the calculated exact mass.

Data Presentation: Expected HRMS Data

| Parameter | Value |

| Molecular Formula | C₁₁H₉N₃S |

| Calculated Exact Mass | 215.0517 g/mol |

| Expected M+H⁺ Ion | 216.0590 m/z |

| Expected M+Na⁺ Ion | 238.0409 m/z |

| Required Mass Accuracy | < 5 ppm |

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

-

Instrumentation: Utilize an HRMS instrument, such as an Orbitrap or a Time-of-Flight (TOF) mass spectrometer.

-

Ionization: Employ a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode to minimize fragmentation and maximize the abundance of the molecular ion.

-

Data Acquisition: Acquire the spectrum over a mass range that includes the expected molecular ion (e.g., m/z 100-500).

-

Data Analysis: Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺). Use the instrument's software to calculate the elemental composition based on the measured exact mass and compare it to the theoretical value for C₁₁H₉N₃S.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and powerful technique for identifying the presence of specific functional groups. The principle is that chemical bonds vibrate at characteristic frequencies. For our target molecule, the most diagnostic absorption band will be from the nitrile (-C≡N) group. The presence of this band provides strong, direct evidence for this part of the structure.

Trustworthiness: The nitrile stretch is typically a sharp, intense band in a relatively uncluttered region of the spectrum (2200-2300 cm⁻¹), making it a highly reliable diagnostic tool. Its absence would immediately cast doubt on the proposed structure.

Data Presentation: Characteristic IR Absorption Frequencies

| Functional Group | Expected Frequency (cm⁻¹) | Intensity |

| Nitrile (C≡N) Stretch | ~2230 - 2220 | Sharp, Medium-Strong |

| Aromatic C=C Stretch | ~1600 - 1450 | Medium |

| Aromatic C-H Bending (o.o.p.) | ~770 - 730 & ~710 - 690 | Strong |

o.o.p. = out-of-plane

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation is required.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background Scan: Perform a background scan with a clean, empty ATR crystal to account for atmospheric H₂O and CO₂.

-

Sample Scan: Lower the ATR anvil to ensure good contact with the sample and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Process the resulting spectrum (transmittance vs. wavenumber) and identify the key absorption bands, comparing them to established correlation tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

Expertise & Experience: NMR is the cornerstone of small molecule structure elucidation. While MS and IR provide pieces of the puzzle, NMR reveals the complete carbon-hydrogen framework. A suite of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) experiments is required for an authoritative assignment.

Trustworthiness: A self-validating NMR dataset is one where all observed signals are fully and consistently assigned. For example, a correlation observed in a 2D HMBC experiment (showing long-range C-H coupling) must be consistent with the assignments made from the 1D spectra. Any inconsistencies signal an incorrect structure or assignment.

Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts

Note: These are predicted values based on analogous structures. Actual values may vary based on solvent and other experimental conditions.

¹H NMR (500 MHz, CDCl₃):

| Proton Signal | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| H-5 | ~8.0 - 8.2 | s | 1H | Pyrazole H-5 |

| Phenyl-H (ortho) | ~7.6 - 7.8 | d or m | 2H | Phenyl (C2', C6') |

| Phenyl-H (meta/para) | ~7.3 - 7.5 | m | 3H | Phenyl (C3',C4',C5') |

| S-CH₃ | ~2.6 - 2.8 | s | 3H | Methylthio |

¹³C NMR (125 MHz, CDCl₃):

| Carbon Signal | Predicted δ (ppm) | Assignment |

|---|---|---|

| C=N (Pyrazole) | ~150 - 160 | Pyrazole C-3 |

| Phenyl C-1' | ~138 - 140 | Phenyl C-1' |

| Phenyl C-4' | ~129 - 131 | Phenyl C-4' |

| Phenyl C-2',6' | ~128 - 130 | Phenyl C-2',6' |

| Phenyl C-3',5' | ~120 - 125 | Phenyl C-3',5' |

| C≡N | ~115 - 118 | Nitrile Carbon |

| Pyrazole C-5 | ~110 - 115 | Pyrazole C-5 |

| Pyrazole C-4 | ~90 - 95 | Pyrazole C-4 |

| S-CH₃ | ~15 - 20 | Methylthio Carbon |

Experimental Protocol: Comprehensive NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

¹H NMR: Acquire a standard 1D proton spectrum. This provides information on the number of unique proton environments, their chemical shifts (electronic environment), integration (proton count), and multiplicity (neighboring protons).

-

¹³C{¹H} NMR: Acquire a proton-decoupled 1D carbon spectrum. This reveals the number of unique carbon environments.

-

2D COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It is crucial for mapping out the spin systems within the phenyl ring.

-

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon atom to which it is directly attached. It is the primary method for assigning carbons that have attached protons.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. This is the key experiment for piecing the molecular fragments together. For instance, it will show correlations from the S-CH₃ protons to the pyrazole C-3, and from the pyrazole H-5 to carbons C-3, C-4, and the nitrile carbon.

An In-depth Technical Guide to 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile (CAS No. 175203-46-0)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Drawing upon established synthetic methodologies, spectroscopic principles, and the extensive pharmacological data available for the pyrazole scaffold, this document aims to equip researchers with the foundational knowledge required to effectively synthesize, characterize, and evaluate this molecule for therapeutic potential.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging with a wide array of biological targets.[1] The inherent stability of the pyrazole ring, coupled with the facility for substitution at multiple positions, provides a robust framework for the design of novel therapeutic agents.

Historically, pyrazole derivatives have been successfully developed into a range of clinically approved drugs, including anti-inflammatory agents, analgesics, and anticancer therapies.[2] This success has fueled ongoing research into novel pyrazole-containing compounds, with a particular focus on their potential as kinase inhibitors, underscoring the therapeutic relevance of this heterocyclic system.[3]

This guide focuses specifically on 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile, a molecule that combines the established pyrazole core with key functional groups—a methylthio ether, a phenyl ring, and a nitrile moiety. Each of these substituents can significantly influence the compound's physicochemical properties, metabolic stability, and biological activity, making it a compelling candidate for further investigation.

Physicochemical Properties & Identification

A clear understanding of the fundamental physicochemical properties of a compound is paramount for its effective handling, formulation, and interpretation of biological data.

| Property | Value | Source |

| CAS Number | 175203-46-0 | Internal Database |

| Molecular Formula | C₁₁H₉N₃S | Internal Database |

| Molecular Weight | 215.27 g/mol | Internal Database |

| Appearance | Expected to be a solid | General knowledge |

| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, chlorinated solvents) | General knowledge |

Synthesis and Mechanistic Considerations

A particularly relevant and effective strategy is the reaction of 2-[bis(alkylsulfanyl)methylidene]malononitriles with phenylhydrazine.[4] This method offers a direct and high-yielding pathway to the desired pyrazole core.

An alternative, yet conceptually similar, approach is the condensation of a ketene dithioacetal with a hydrazide.[5] This method has been successfully employed for the synthesis of structurally related ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates and can be adapted for the synthesis of the target carbonitrile.

Proposed Synthetic Workflow:

The following diagram illustrates a probable synthetic pathway, highlighting the key bond formations and mechanistic rationale.

Caption: Proposed synthetic workflow for 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile.

Experimental Protocol (Adapted from Related Syntheses):

Caution: This is a generalized protocol and should be optimized with appropriate safety precautions in a laboratory setting.

-

Reaction Setup: To a solution of 2-[bis(methylthio)methylidene]malononitrile (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add phenylhydrazine (1.0-1.2 eq).

-

Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature (e.g., reflux) to facilitate the condensation and subsequent cyclization. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Structural Characterization

Unambiguous structural elucidation is critical to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Expected Spectroscopic Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the phenyl ring, a singlet for the pyrazole C5-H, and a singlet for the methylthio (S-CH₃) protons. The chemical shifts and coupling patterns of the phenyl protons will provide information about their electronic environment.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for all eleven carbon atoms in the molecule. The chemical shifts of the pyrazole ring carbons, the nitrile carbon, and the methylthio carbon will be characteristic and aid in confirming the structure. Aromatic carbons of the phenyl ring will appear in the typical downfield region.[6]

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C≡N (nitrile) stretch, typically around 2220-2260 cm⁻¹, C=C and C=N stretching vibrations of the aromatic rings, and C-H stretching and bending vibrations.[7]

-

MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can provide additional structural information.[8]

Potential Biological Activities and Therapeutic Applications

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[3] The specific combination of substituents in 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile suggests several potential therapeutic applications that warrant investigation.

Kinase Inhibition:

A significant number of pyrazole-containing compounds have been developed as potent and selective kinase inhibitors.[3] Kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 3-amino-1H-pyrazole scaffold, in particular, has been identified as a key pharmacophore in the design of inhibitors for various kinase families, such as cyclin-dependent kinases (CDKs).[9] The structural features of 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile make it a candidate for screening against a panel of kinases to identify potential anticancer activity. For instance, derivatives of 1-methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide have been reported as inhibitors of RET kinase, a validated target in oncology.[10]

Anti-inflammatory and Analgesic Properties:

The pyrazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).[5] Research has shown that novel pyrazole derivatives continue to exhibit significant anti-inflammatory and analgesic effects.[5] The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes. It is therefore plausible that 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile could possess similar activities.

Antimicrobial Activity:

Various substituted pyrazoles have demonstrated promising activity against a range of bacterial and fungal pathogens.[11] The emergence of multidrug-resistant microbes necessitates the development of new antimicrobial agents. The unique electronic and steric properties of 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile make it a candidate for evaluation in antimicrobial assays.

Structure-Activity Relationship (SAR) Considerations:

The biological activity of pyrazole derivatives is highly dependent on the nature and position of the substituents on the pyrazole ring. For instance, in a series of 1,5-bisphenylpyrazoles, substitutions on the phenyl rings were found to significantly impact their inhibitory activity against MALT1 protease.[12] Similarly, the substitution pattern on the phenyl ring of pyrazolopyridine analogues was shown to influence their antiproliferative activity. These findings highlight the importance of systematic structural modifications to optimize the biological activity of 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile.

Experimental Workflows for Biological Evaluation

To assess the therapeutic potential of 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile, a series of in vitro and in vivo assays should be conducted. The following diagram outlines a logical workflow for the initial biological evaluation.

Caption: A workflow for the biological evaluation of 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile.

Conclusion and Future Directions

3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile represents a promising, yet underexplored, molecule within the medicinally significant pyrazole class of compounds. Its synthesis is achievable through established chemical transformations, and its structure can be readily confirmed using standard spectroscopic methods. The wealth of data on the biological activities of related pyrazole derivatives strongly suggests that this compound warrants investigation for its potential as a kinase inhibitor, anti-inflammatory agent, or antimicrobial drug. Future research should focus on the development of an optimized synthetic protocol, comprehensive biological screening, and detailed structure-activity relationship studies to unlock the full therapeutic potential of this and related pyrazole-4-carbonitriles.

References

-

Al-Azayza, S., et al. (2019). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 24(11), 2099. Available from: [Link]

-

Borges, F., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal, 15(1), 64. Available from: [Link]

- Patel, K., et al. (n.d.). Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives.

-

Thore, S.N., et al. (2016). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Journal of Saudi Chemical Society, 20(3), 327-335. Available from: [Link]

-

Tzofra, O., et al. (2023). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega, 8(3), 3247-3262. Available from: [Link]

-

Yurttaş, L., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4945. Available from: [Link]

-

Prokopenko, V.M., et al. (2007). Synthesis of 3-R-Sulfanyl-5-amino-1-phenyl-1H-pyrazole-4-Carbonitriles. Russian Journal of Organic Chemistry, 43(10), 1545-1548. Available from: [Link]

-

Kim, H.Y., et al. (2021). Structure-activity relationship studies of 3-substituted pyrazoles as novel allosteric inhibitors of MALT1 protease. Bioorganic & Medicinal Chemistry Letters, 41, 128031. Available from: [Link]

-

de Oliveira, M.S., et al. (2019). Synthesis and activity of novel tetrazole compounds and their pyrazole-4-carbonitrile precursors against Leishmania spp. European Journal of Medicinal Chemistry, 166, 234-245. Available from: [Link]

-

Wang, X., et al. (2017). Synthesis of 3-phenyl-1H-pyrazole derivatives. 4th International Conference on Mechatronics, Electronic, Industrial and Control Engineering (MEIC-17). Available from: [Link]

-

Zhang, Y., et al. (2022). 1-Methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivatives as new rearranged during Transfection (RET) kinase inhibitors capable of suppressing resistant mutants in solvent-front regions. European Journal of Medicinal Chemistry, 244, 114862. Available from: [Link]

-

Wünsch, B., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 27(19), 6539. Available from: [Link]

- Shingalapur, R.V., et al. (2010). Synthesis and evaluation of some substituted pyrazole derivatives of biological interest.

- Sureshkumar, N., et al. (2012). Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Journal of Chemical and Pharmaceutical Research, 4(1), 474-480.

-

da Silva, A.C.M., et al. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 26(11), 3169. Available from: [Link]

- Patel, J.A., et al. (2018). Synthesis of pyrazole 4-carbonitrile derivatives.

-

Kwun, J., et al. (2020). 4-[(5-Methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone Inhibits MCPyV T Antigen Expression in Merkel Cell Carcinoma Independent of Aurora Kinase A. International Journal of Molecular Sciences, 21(23), 9037. Available from: [Link]

-

Fun, H.-K., et al. (2012). 3-Acetyl-1-(3-methylphenyl)-5-phenyl-1H-pyrazole-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o485. Available from: [Link]

- Kumar, A., et al. (2013). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 5(1), 226-231.

-

PharmaTutor. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. Retrieved from [Link]

Sources

- 1. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]

- 6. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. mdpi.com [mdpi.com]

- 9. 1-Methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivatives as new rearranged during Transfection (RET) kinase inhibitors capable of suppressing resistant mutants in solvent-front regions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jocpr.com [jocpr.com]

- 11. Structure-activity relationship studies of 3-substituted pyrazoles as novel allosteric inhibitors of MALT1 protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Mechanistic Landscape of Methylthio-Pyrazole Compounds

Foreword

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable ability to serve as a foundation for a wide array of pharmacologically active agents.[1][2][3] Its derivatives have demonstrated a vast spectrum of biological activities, leading to the development of drugs for cancer, inflammation, and infectious diseases.[4][5] This guide focuses on a specific, yet increasingly significant, subclass: methylthio-pyrazole compounds. The introduction of the methylthio (-SCH₃) group to the versatile pyrazole ring imparts unique physicochemical properties that can profoundly influence target engagement, selectivity, and metabolic stability. Our objective is to provide researchers, scientists, and drug development professionals with an in-depth exploration of the potential mechanisms of action for these compounds, grounded in experimental evidence and field-proven insights. We will dissect the causality behind experimental choices, present self-validating protocols, and visualize the complex biological interactions that define the therapeutic potential of this promising chemical class.

The Dominant Paradigm: Protein Kinase Inhibition

The most extensively documented mechanism of action for pyrazole-based compounds is the inhibition of protein kinases.[1][6] Kinases play a pivotal role in cellular signal transduction, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The pyrazole scaffold is exceptionally well-suited to target the ATP-binding pocket of many kinases, acting as a competitive inhibitor. The nitrogen atoms of the pyrazole ring can form crucial hydrogen bonds with the kinase hinge region, a common anchoring point for inhibitors. The substituents at various positions on the ring, including the methylthio group, then explore adjacent hydrophobic pockets and solvent-exposed regions, dictating the compound's potency and selectivity.

Targeting Cell Cycle Progression: Polo-like Kinase 1 (Plk1) Inhibition

Polo-like Kinase 1 (Plk1) is a master regulator of mitosis, crucial for centrosome maturation, spindle formation, and cytokinesis.[7] Its overexpression is common in many cancers, making it an attractive therapeutic target.[7] A sophisticated strategy for inhibiting Plk1 involves targeting its C-terminal Polo-Box Domain (PBD) rather than the highly conserved N-terminal kinase domain. The PBD is essential for Plk1's subcellular localization and substrate recognition, making PBD inhibitors highly selective.[8]

Mechanism of Action: Methylthio-pyrazole derivatives have been investigated as inhibitors that target the Plk1 PBD.[7] By binding to the PBD, these compounds prevent Plk1 from localizing to its key cellular structures, such as centrosomes and kinetochores.[8][9] This mislocalization effectively cripples the enzyme's function, leading to a cascade of downstream effects including failed chromosome segregation, mitotic arrest, and ultimately, apoptotic cell death.[7]

Expert Insight: Why Target the PBD? Targeting the ATP-binding pocket of kinases can often lead to off-target effects due to the high degree of conservation in this region across the kinome. The PBD, however, is a protein-protein interaction domain with a unique architecture, offering a pathway to develop highly selective inhibitors with potentially fewer side effects compared to traditional ATP-competitive kinase inhibitors.[7]

Visualization: Plk1 PBD Inhibition Pathway

Caption: Inhibition of the Plk1 PBD by a methylthio-pyrazole compound prevents localization, leading to mitotic arrest.

Experimental Protocol: Fluorescence Polarization (FP) Assay for Plk1 PBD Binding

This assay quantitatively measures the binding of a fluorescently labeled peptide (derived from a Plk1 substrate) to the PBD, and how an inhibitor competes with this interaction.

-

Reagent Preparation:

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.

-

Plk1 PBD Protein: Recombinant human Plk1 PBD (amino acids 367-603) purified to >95%. Prepare a 2X working stock in Assay Buffer.

-

Fluorescent Peptide: A synthetic peptide corresponding to a PBD-binding motif (e.g., phosphothreonine-containing peptide) labeled with a fluorophore (e.g., FITC). Prepare a 2X working stock in Assay Buffer.

-

Test Compound: Prepare a serial dilution of the methylthio-pyrazole compound in DMSO, then dilute into Assay Buffer to create a 4X working stock.

-

Controls: Positive control (DMSO vehicle), Negative control (no PBD protein).

-

-

Assay Procedure (384-well plate format):

-

Add 5 µL of 4X test compound or DMSO control to appropriate wells.

-

Add 5 µL of 2X fluorescent peptide to all wells.

-

Add 10 µL of 2X Plk1 PBD protein to all wells except the negative control wells (add 10 µL of Assay Buffer instead).

-

Incubate the plate for 60 minutes at room temperature, protected from light.

-

-

Data Acquisition:

-

Measure the fluorescence polarization on a suitable plate reader. The small, rapidly tumbling free peptide will have a low polarization value. The large peptide-PBD complex will tumble slowly, resulting in a high polarization value.

-

-

Data Analysis:

-

The degree of inhibition is determined by the decrease in polarization.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to calculate the IC₅₀ value, which represents the concentration of inhibitor required to displace 50% of the bound peptide.

-

Intercepting Oncogenic Signaling: Receptor Tyrosine Kinase (RTK) Inhibition

Many pyrazole derivatives have been developed as potent inhibitors of RTKs like FLT3 and c-Met, which are critical drivers in various cancers, including acute myeloid leukemia.[2][10][11]

Mechanism of Action: These compounds typically function as ATP-competitive inhibitors, binding to the kinase domain of the RTK. This prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the activation of downstream pro-survival and proliferative signaling pathways such as PI3K/AKT and RAS/MAPK.

Experimental Protocol: Western Blot for Phospho-RTK Inhibition

This protocol validates if a compound can inhibit the activation of a specific RTK in a cellular context.

-

Cell Culture and Treatment:

-

Culture cancer cells known to overexpress the target RTK (e.g., MV4-11 cells for FLT3) to 70-80% confluency.

-

Starve the cells in serum-free media for 4-6 hours to reduce basal receptor activation.

-

Pre-treat cells with various concentrations of the methylthio-pyrazole compound (and a DMSO vehicle control) for 2 hours.

-

Stimulate the cells with the appropriate ligand (e.g., FLT3 ligand) for 15 minutes to induce receptor phosphorylation.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify protein concentration using a BCA assay to ensure equal loading.

-

-

SDS-PAGE and Immunoblotting:

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target RTK (e.g., anti-phospho-FLT3).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

-

Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the signal.

-

-

Validation and Controls:

-

Loading Control: Strip the membrane and re-probe with an antibody against the total, non-phosphorylated form of the RTK and/or a housekeeping protein (e.g., GAPDH or β-actin) to confirm equal protein loading.

-

Causality Check: The signal for the phospho-RTK should decrease in a dose-dependent manner with increasing compound concentration, while the total RTK and loading control signals remain constant. This directly links the compound's presence to the inhibition of receptor activation.

-

Visualization: Western Blot Workflow

Caption: Key steps in a Western Blot protocol to assess inhibition of receptor tyrosine kinase phosphorylation.

Data Summary: Kinase Inhibitory Activity

| Compound Class | Target Kinase | IC₅₀ (nM) | Cell Line | Reference |

| Pyrazolo[3,4-b]pyridine | Anticancer Screen | - | PC-3, MCF-7 | [12] |

| 3-amino-1H-pyrazole | MST3 | 76 | HCT116 | [13] |

| Pyrazole-based | Plk1 PBD | - | HeLa | [7] |

| Phenylpyrazole | YTHDF2 | - | - | [14] |

| Note: Specific IC₅₀ values for methylthio-pyrazole derivatives are often proprietary or spread across numerous publications. This table represents the types of targets identified for the broader pyrazole class. |

Alternative Anticancer Mechanisms

While kinase inhibition is a primary mode of action, the structural diversity of methylthio-pyrazoles allows them to engage other cellular targets to exert anticancer effects.

Disruption of the Cytoskeleton: Tubulin Polymerization Inhibition

The microtubule network is essential for maintaining cell structure, transport, and chromosome segregation during mitosis. Compounds that interfere with microtubule dynamics are potent anticancer agents.

Mechanism of Action: A novel pyrazole compound, designated PTA-1, has been shown to exert its cytotoxic effects by inhibiting tubulin polymerization.[15] By binding to tubulin, it prevents the formation of microtubules. This disruption of the cytoskeleton triggers a mitotic checkpoint, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[15]

Visualization: Cell Cycle Arrest

Caption: Tubulin polymerization inhibitors prevent entry into or completion of mitosis, causing G2/M cell cycle arrest.

Anti-inflammatory Action: COX-2 Inhibition

The anti-inflammatory properties of many pyrazole-containing drugs, like Celecoxib, are well-established.[16] This activity stems from the selective inhibition of cyclooxygenase-2 (COX-2).

Mechanism of Action: COX-2 is an enzyme that synthesizes prostaglandins, which are key mediators of inflammation and pain. Molecular modeling studies have shown that pyrazole analogs can fit snugly into the active site of the COX-2 enzyme.[17] They form a network of interactions, including hydrogen bonds and π-π stacking, which effectively blocks the enzyme's activity and reduces the production of inflammatory prostaglandins.[17]

Antimicrobial Mechanisms

Methylthio-pyrazole derivatives have also demonstrated significant potential as antimicrobial agents, active against both bacteria and fungi.[4][16][18]

Mechanism of Action: The precise molecular targets for the antimicrobial activity of many pyrazoles are still under investigation and can be diverse. However, one identified mechanism is the inhibition of essential bacterial enzymes that have no homolog in humans, providing a window for selective toxicity. For example, some pyrazole series have been found to be potent inhibitors of bacterial methionyl-tRNA synthetase (MetRS), an enzyme critical for protein synthesis and bacterial viability.[19] Inhibition of this enzyme leads to the cessation of protein production and bacterial death.

Conclusion

The methylthio-pyrazole scaffold represents a highly versatile and pharmacologically potent platform for drug discovery. The predominant mechanism of action observed is protein kinase inhibition, with specific derivatives showing high efficacy against key oncogenic drivers like Plk1 and various RTKs. However, the therapeutic potential of this class is not limited to kinase inhibition. Evidence clearly demonstrates their ability to induce anticancer effects through alternative mechanisms such as tubulin polymerization inhibition and to exert anti-inflammatory and antimicrobial effects by engaging distinct molecular targets like COX-2 and bacterial synthetases. The continued exploration of structure-activity relationships, guided by the mechanistic insights and experimental frameworks outlined in this guide, will undoubtedly unlock the full therapeutic potential of methylthio-pyrazole compounds in addressing a wide range of human diseases.

References

-

Sharath, N., et al. (n.d.). Current status of pyrazole and its biological activities - PMC. PubMed Central. [Link]

-

Aggarwal, N., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

-

(2023). Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. [Link]

-

Le, T. N., et al. (2024). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Publications. [Link]

-

El-Metwaly, A. M., et al. (2020). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. National Institutes of Health. [Link]

-

Ramokgola, K. T., et al. (2023). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC. National Institutes of Health. [Link]

-

(n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. National Institutes of Health. [Link]

-

Teschke, R., & Gellert, J. (1986). Inhibition of microsomal oxidation of ethanol by pyrazole and 4-methylpyrazole in vitro. Increased effectiveness after induction by pyrazole and 4-methylpyrazole. PubMed. [Link]

-

Shagufta & Ahmad, I. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC. [Link]

-

Kim, J., et al. (2022). Development of a Polo-like Kinase-1 Polo-Box Domain Inhibitor as a Tumor Growth Suppressor in Mice Models - PMC. [Link]

-

(n.d.). Synthesis and biological evaluation of novel pyrazole compounds. ResearchGate. [Link]

-

(n.d.). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. [Link]

-

Kim, J., et al. (2023). Structural Optimization and Anticancer Activity of Polo-like Kinase 1 (Plk1) Polo-Box Domain (PBD) Inhibitors and Their Prodrugs. ACS Publications. [Link]

-

Ciorba, A., et al. (2013). New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC. National Institutes of Health. [Link]

-

Vera, D., et al. (2024). Polo-like Kinase 1 (PLK1) Inhibitors Targeting Anticancer Activity. MDPI. [Link]

-

Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]

-

Lion, J., et al. (2023). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. PubMed Central. [Link]

-

Manikandan, A., et al. (2017). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC. National Institutes of Health. [Link]

-

(n.d.). Structure Activity/Property Relationships of pyrazole Derivatives by MPO and QSAR Methods for Drug Design. ResearchGate. [Link]

-

(n.d.). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. Semantic Scholar. [Link]

-

(n.d.). (PDF) Targeting Polo-Like Kinases: A Promising Therapeutic Approach for Cancer Treatment 1. ResearchGate. [Link]

-

Bekhit, A. A., & Abdel-Aziem, T. (2014). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. MDPI. [Link]

-

(2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal. [Link]

-

(2023). Phenylpyrazoles as Inhibitors of the m6A RNA-Binding Protein YTHDF2. eScholarship.org. [Link]

-

(2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub. [Link]

-

(2003). Discovery of a potent and selective series of pyrazole bacterial methionyl-tRNA synthetase inhibitors. PubMed. [Link]

-

(n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]

-

(n.d.). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. [Link]

-

(2023). “Synthesis and Biological Evaluation of Novel Pyrazole derivatives as Potential Anticancer Agents”. BULLETIN FOR TECHNOLOGY AND HISTORY. [Link]

-

Ayob, N. H., et al. (2022). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC. National Institutes of Health. [Link]

-

Kumar, V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery - PMC. [Link]

-

(n.d.). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. [Link]

-

(2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. [Link]

-

(2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. [Link]

-

(2023). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. [Link]

Sources

- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles [mdpi.com]

- 5. academicstrive.com [academicstrive.com]

- 6. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]

- 7. Development of a Polo-like Kinase‑1 Polo-Box Domain Inhibitor as a Tumor Growth Suppressor in Mice Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3 | bioRxiv [biorxiv.org]

- 14. escholarship.org [escholarship.org]

- 15. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Discovery of a potent and selective series of pyrazole bacterial methionyl-tRNA synthetase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyrazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide on the Discovery, History, and Therapeutic Revolution of Pyrazole-Based Compounds

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract